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2-Methyl Harmine-d3

Cat. No.: B1152032
M. Wt: 230.3
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing 2-Methyl Harmine-d3 within the Broader Field of Beta-Carboline Alkaloid Research

Beta-carboline alkaloids are found in various plants, and some are even produced endogenously in mammals. nih.govebi.ac.uk They are known to exhibit a spectrum of pharmacological effects, including sedative, anxiolytic, and antitumor properties. nih.govfrontiersin.org Harmine (B1663883), a prominent member of this family, is a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme involved in the breakdown of neurotransmitters. nih.govwikipedia.org this compound is a synthetically modified version of harmine where three hydrogen atoms on the methyl group have been replaced with deuterium (B1214612), a stable isotope of hydrogen. pharmaffiliates.comnih.gov This isotopic labeling makes it an invaluable asset in research, particularly for studies investigating the metabolism and pharmacokinetics of harmine and its derivatives. symeres.com

Significance of Isotopic Labeling in Modern Chemical and Biological Investigations

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope, which has a different number of neutrons but the same chemical properties. wikipedia.orgmetwarebio.com This substitution allows researchers to track the molecule through complex biological systems or chemical reactions. wikipedia.org The use of stable, non-radioactive isotopes like deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) has become a cornerstone of modern analytical chemistry. symeres.comcernobioscience.com

Deuterium labeling, as seen in this compound, offers several advantages. The key benefit lies in its application with mass spectrometry (MS), a technique that separates ions based on their mass-to-charge ratio. wikipedia.orgscbt.com Since deuterium is heavier than hydrogen, a deuterated compound can be easily distinguished from its non-deuterated counterpart by MS, even though they behave almost identically in biological systems. aptochem.com This distinction is fundamental for accurate quantification and analysis. clearsynth.com

Role of Deuterated Analogues in Quantitative Research Methodologies

In quantitative analysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), deuterated compounds like this compound serve as ideal internal standards. aptochem.comclearsynth.com An internal standard is a compound with similar physicochemical properties to the analyte (the substance being measured) that is added in a known amount to a sample. aptochem.com

By comparing the MS signal of the analyte to that of the deuterated internal standard, researchers can accurately determine the concentration of the analyte, even if there are variations in sample preparation or instrument response. clearsynth.comtexilajournal.com The deuterated standard helps to correct for matrix effects, where other components in a complex sample can interfere with the measurement, thereby ensuring the precision and reliability of the results. clearsynth.com The use of such standards is critical for method validation and is widely applied in pharmaceutical research, environmental analysis, and metabolomics. symeres.comclearsynth.com

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₁₂D₃N₂O
Molecular Weight230.30 g/mol
IUPAC Name1-methyl-7-(trideuteriomethoxy)-9H-pyrido[3,4-b]indole
CAS Number1216704-96-9

Note: Data sourced from multiple references. pharmaffiliates.comnih.govscbt.comxcessbio.com

Comparison with Non-Deuterated 2-Methyl Harmine

PropertyThis compound2-Methyl Harmine
Molecular FormulaC₁₄H₁₂D₃N₂OC₁₄H₁₅N₂O
Molecular Weight230.30 g/mol 227.28 g/mol

This table illustrates the key difference in molecular weight due to the deuterium labeling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₄H₁₂D₃N₂O B1152032 2-Methyl Harmine-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C₁₄H₁₂D₃N₂O

Molecular Weight

230.3

Synonyms

7-(Methoxy-d3)-1,2-dimethyl-9H-pyrido[3,4-b]indolium;  N-Methylharmine-d3; 

Origin of Product

United States

Synthesis and Isotopic Labeling

The synthesis of 2-Methyl Harmine-d3 involves the introduction of deuterium (B1214612) atoms into the harmine (B1663883) molecular structure. A common method for achieving this is through hydrogen-deuterium exchange reactions. nih.govacs.org For instance, treating harmine hydrochloride with deuterated sulfuric acid in deuterated methanol (B129727) can lead to the selective exchange of protons at specific positions on the molecule. nih.gov To create this compound specifically, the deuteration would target the methyl group at the 2-position. This can be achieved through reactions involving deuterated reagents that specifically react with the N-methyl group of a harmine precursor. mdpi.commdpi.com The precise control of reaction conditions is crucial to ensure a high degree of deuterium incorporation and to yield the desired isotopically labeled compound. nih.gov

Applications in Research

Use as an Internal Standard in Mass Spectrometry

In mass spectrometry-based bioanalysis, a stable isotope-labeled internal standard like this compound is considered the gold standard. aptochem.com It co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects. aptochem.comtexilajournal.com This allows for the accurate correction of any variations that may occur during sample processing and analysis, leading to highly reliable quantitative data. clearsynth.com

Optimization of Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Protocols

Monoamine Oxidase (MAO) Inhibition Studies

Harmine and its derivatives are potent and selective inhibitors of monoamine oxidase A (MAO-A). nih.govresearchgate.net Research has shown that compounds like 2-methylharminium are effective inhibitors of MAO-A. nih.gov this compound can be used in studies to investigate the mechanism of MAO inhibition and to quantify the parent compound and its metabolites during these investigations.

Development of Normal Phase and Reverse Phase HPLC/UHPLC Conditions for Analytical Separations

Fluorescence Spectroscopy

Beta-carbolines, including harmine, are highly fluorescent compounds. acs.orgrsc.org Their fluorescence properties can change upon binding to biomolecules like proteins and DNA. rsc.orgcbijournal.com While the primary role of this compound is not in direct fluorescence studies, it can be used in conjunction with such studies to provide accurate concentration data for the binding assays. The fluorescence emission maximum of harmine is around 420-430 nm when excited at approximately 320-365 nm. acs.orgrsc.orgcbijournal.com

Research Applications of this compound

Research AreaApplication
PharmacokineticsUsed as an internal standard to quantify harmine and its metabolites in biological fluids.
Drug MetabolismHelps in identifying and quantifying metabolic products of harmine.
NeurochemistryFacilitates accurate measurement of harmine levels in studies of its effects on neurotransmitter systems.
ToxicologyEnables precise quantification in studies assessing the potential toxicity of harmine.

Strategies for Site-Specific Deuteration of Harmine Core Structures

Site-specific deuteration of the harmine core involves replacing hydrogen atoms with deuterium (B1214612) at particular positions on the β-carboline ring system. One common method is acid-catalyzed hydrogen-deuterium (H-D) exchange. acs.org Research has shown that treating harmine hydrochloride with deuterium-based acids can lead to selective deuteration.

For instance, a study on the deuteration of indole (B1671886) compounds demonstrated that treating harmine hydrochloride with 20 wt % D₂SO₄ in CD₃OD resulted in the selective exchange of protons at the C6 and C8 positions of the harmine core. acs.orgacs.org This selectivity is attributed to the electron density at these positions within the aromatic system. acs.org The reaction is typically performed at elevated temperatures (e.g., 60-90 °C) to facilitate the exchange. acs.org However, this method is not exhaustive, as other positions on the harmine molecule with lower electron density remain unexchanged under these conditions. acs.orgacs.org

Another approach involves the use of transition metal catalysts. Iridium-based catalysts, for example, have been used in H-D exchange reactions for other alkaloids and could be applicable to the harmine core. core.ac.uk These methods can offer different regioselectivity compared to acid-catalyzed reactions.

The choice of deuterating agent and reaction conditions is critical for achieving high levels of deuterium incorporation at the desired sites. acs.org The table below summarizes a typical acid-catalyzed H-D exchange reaction for the harmine core.

Table 1: Acid-Catalyzed H-D Exchange of Harmine

ReactantReagentsConditionsOutcomeReference
Harmine Hydrochloride20 wt % D₂SO₄ in CD₃OD60-90 °CSelective deuteration at C6 and C8 positions acs.orgacs.org

Isotopic Incorporation Techniques for Methoxy-d3 Labeling

The "-d3" in this compound specifically refers to the three deuterium atoms on the methoxy (B1213986) group (O-CD₃). scbt.com The synthesis of this feature is typically achieved through methylation of a precursor molecule using a deuterated methylating agent. The common precursor for this transformation is harmalol (B191368), which is a derivative of harmine where the methoxy group is replaced by a hydroxyl group.

The key reaction is an O-methylation using a deuterated methyl source. Iodomethane-d3 (B117434) (CD₃I) is a widely used reagent for this purpose. nih.gov The reaction is generally carried out in the presence of a base, which deprotonates the hydroxyl group of harmalol to form a more nucleophilic alkoxide. This is followed by a Williamson ether synthesis-type reaction with CD₃I.

A typical procedure involves:

Dissolving harmalol in a suitable aprotic solvent.

Adding a base, such as sodium hydride (NaH), to deprotonate the hydroxyl group. sioc-journal.cn

Introducing iodomethane-d3 (CD₃I) to the reaction mixture, which then reacts with the harmalol anion to form the desired 7-(methoxy-d3) product. nih.govsioc-journal.cn

This method allows for the efficient and specific incorporation of the trideuteromethyl group. nih.gov The resulting compound is 7-(Methoxy-d3)-1-methyl-9H-pyrido[3,4-b]indole, also known as Harmine-d3. scbt.com

Synthesis of Related Deuterated Harmine Derivatives for Structure-Activity Relationship Studies

The synthesis of various deuterated harmine derivatives is crucial for structure-activity relationship (SAR) studies. frontiersin.orgnih.gov These studies help in understanding how different parts of the molecule contribute to its biological activity. Modifications are often made at the 1-methyl, 7-methoxy, and 9-N-indole positions. nih.gov

For example, N-alkylation at the indole nitrogen (position 9) can be achieved by reacting harmine with various alkyl halides in the presence of a base like sodium hydride. nih.govresearchgate.net Using deuterated alkyl halides in this reaction would yield a range of N-deuterated harmine derivatives. These derivatives are valuable in pharmacological research to investigate the metabolic fate and activity of compounds with modified properties. frontiersin.org

Furthermore, deuteration can be applied to more complex harmine derivatives. Synthetic routes often start with a versatile intermediate that can be modified through cross-coupling reactions, such as the Suzuki coupling, to introduce various aryl or heteroaryl groups at specific positions. acs.orgnih.gov Applying deuteration techniques to these advanced intermediates allows for the creation of a wide library of deuterated harmine analogues for in-depth SAR analysis. acs.org

Purification and Characterization of Deuterated Products for Research Purity

After synthesis, the purification and characterization of deuterated products like this compound are essential to ensure their identity, purity, and the extent of deuterium incorporation.

Purification:

Column Chromatography: This is a standard technique used for the purification of synthetic products. researchgate.net Silica gel is a common stationary phase for separating the desired deuterated compound from unreacted starting materials, non-deuterated analogues, and other byproducts. acs.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for analytical and biological testing purposes, HPLC is often employed. rsc.org It offers higher resolution and can be used for both purification and purity assessment.

Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the molecule and to determine the degree of deuteration by observing the disappearance or reduction of signals corresponding to the replaced protons. rsc.orgtandfonline.com ¹³C NMR is also used to confirm the carbon skeleton of the molecule. sioc-journal.cn Deuterated solvents such as CDCl₃, DMSO-d₆, or CD₃OD are used for these analyses. rsc.orgnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula of the deuterated compound by providing a highly accurate mass measurement. sioc-journal.cnresearchgate.net It can precisely determine the mass increase due to deuterium incorporation, thus confirming the number of deuterium atoms in the molecule. scielo.br

Melting Point: The melting point of the purified compound is a classic indicator of purity. tandfonline.com

The combination of these techniques ensures that the synthesized deuterated harmine derivative meets the high purity standards required for research applications.

Research Applications of 2 Methyl Harmine D3 in Preclinical and Mechanistic Investigations

Investigating Metabolic Pathways and Enzyme Kinetics in Research Models

The unique properties of 2-Methyl Harmine-d3 make it an invaluable internal standard for mass spectrometry-based analyses in research settings. nih.gov This allows for the accurate quantification of its non-deuterated counterpart, harmine (B1663883), and its metabolites.

Tracing Metabolic Fates of Harmine and its Analogues in Experimental Systems

In research models, this compound is utilized to trace the metabolic transformations of harmine. Harmine undergoes several metabolic reactions, including O-demethylation to form harmol (B1672944). nih.gov The use of a deuterated standard enables researchers to distinguish between the administered compound and its metabolic products with high specificity.

Studies have shown that co-administration of harmine can significantly impact the metabolism of other compounds. For instance, in rat brain studies, harmine inhibits the metabolism of N,N-Dimethyltryptamine (DMT), leading to increased cerebral concentrations of DMT and decreased levels of its primary metabolite, indole-3-acetic acid (3-IAA). nih.govfrontiersin.orgosf.io This demonstrates the utility of compounds like this compound in elucidating complex metabolic interactions within a biological system. nih.govfrontiersin.org

Elucidating Monoamine Oxidase (MAO) Inhibition Mechanisms in in vitro and in vivo Research

Harmine is a potent and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the breakdown of monoamine neurotransmitters. wikipedia.orgnih.govgoogle.com This inhibitory action is a key area of investigation. Research indicates that harmine exhibits high selectivity for MAO-A over MAO-B. wikipedia.orgnih.gov The inhibition of MAO-A by harmine can increase the levels of neurotransmitters like dopamine (B1211576). frontiersin.org

The use of isotopically labeled compounds such as this compound is essential in studies designed to understand the kinetics and mechanisms of MAO-A inhibition. libretexts.orgwikipedia.orgmhmedical.com By providing a stable, quantifiable reference, researchers can accurately measure the binding affinity and inhibitory constants of harmine and its analogs. Computational studies, often validated with experimental data using such standards, have detailed the interactions between harmine and the active site of MAO-A. nih.govmdpi.com These investigations reveal that harmine binds within the enzyme's active site cavity, interacting with key amino acid residues. mdpi.com

Studies on Cytochrome P450 (CYP) Mediated Metabolism in Research Contexts

The metabolism of harmine is significantly mediated by the cytochrome P450 (CYP) family of enzymes, particularly CYP2D6. nih.gov This enzyme is responsible for the O-demethylation of harmine to its metabolite, harmol. nih.gov The use of deuterated standards like this compound is crucial for accurately studying the kinetics of these CYP-mediated reactions.

Research has demonstrated that variations in CYP2D6 activity can influence the neurotoxic effects of harmine. nih.gov Studies using transgenic mice expressing human CYP2D6 have shown that increased metabolism of harmine to the less active harmol mitigates its tremorgenic effects. nih.gov Such research relies on precise quantification of harmine and its metabolites, a task facilitated by the use of internal standards like this compound. These studies also explore how other compounds can influence CYP enzyme activity and, consequently, the metabolism of harmine. ku.edu

Pharmacokinetic Research Applications in Animal Models

The study of how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental in drug discovery and development. This compound plays a vital role as an internal standard in the pharmacokinetic analysis of harmine in animal models.

Determination of Brain Penetration and Distribution in Preclinical Species

Understanding the extent to which a compound can cross the blood-brain barrier is critical for neurological research. Studies in rats have shown that harmine readily penetrates the brain. nih.govresearchgate.net Following administration, harmine can be detected in various brain regions. nih.gov The use of this compound as an internal standard allows for the precise quantification of harmine concentrations in brain tissue versus plasma, enabling the calculation of brain-to-plasma ratios. nih.govnih.gov

For example, research has shown that co-administration of harmine with DMT increases the cerebral concentration of DMT in rats, indicating that harmine's inhibition of MAO-A affects DMT's pharmacokinetics within the brain. osf.iofrontiersin.org Such detailed distribution studies are essential for understanding the central nervous system effects of harmine and its analogs.

Assessment of Drug-Drug Interactions Affecting Harmine Pharmacokinetics in Research Models

Harmine's potent inhibition of enzymes like MAO-A and its own metabolism via CYP enzymes suggest a high potential for drug-drug interactions. libretexts.orgnih.gov Research in animal models is crucial to investigate these interactions. For instance, studies have explored the pharmacokinetic interactions between harmine and other drugs, such as memantine (B1676192). mdpi.comnih.gov

In these studies, the co-administration of harmine and memantine in rats led to changes in the pharmacokinetic parameters of both compounds. mdpi.comnih.gov The maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of harmine and its metabolite, harmol, were found to increase when administered with memantine. nih.gov Conversely, the Cmax of memantine decreased while its mean residence time increased. nih.gov The use of this compound as an internal standard is indispensable for the accurate measurement of harmine and its metabolites in these complex interaction studies.

Interactive Data Table: Pharmacokinetic Parameters of Harmine in Rats

This table summarizes key pharmacokinetic parameters of harmine when administered alone and in combination with memantine in a research setting.

Treatment GroupCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)T 1/2 (h)
Harmine (40 mg/kg)67.1 ± 34.30.5234.5 ± 89.74.73 ± 0.71
Harmine (40 mg/kg) + Memantine (5 mg/kg)88.4 ± 45.20.5356.1 ± 123.45.12 ± 0.98

Data adapted from pharmacokinetic studies in rats and is for research illustrative purposes only. mdpi.comnih.gov

Mechanistic Studies on Cellular and Molecular Interactions of Harmine Analogues

The scientific investigation into harmine and its related compounds, such as this compound, is essential for elucidating the complex ways they interact with biological systems at the molecular level. These studies form the foundation for understanding their observed effects in research models.

Investigation of Cellular Signaling Pathways in vitro and in vivo Research Models (e.g., PI3K/AKT, Cell Cycle Regulation)

Beyond receptor interactions, harmine analogues exert significant influence over intracellular signaling cascades that govern fundamental cellular processes. Research has extensively documented their ability to modulate pathways involved in cell growth, survival, and division.

A key pathway affected by harmine is the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway. nih.gov Harmine hydrochloride has been shown to suppress the growth of cancer cells by inhibiting the phosphorylation of PI3K, AKT, and mTOR. mdpi.com This inhibition can, in turn, activate downstream targets like FOXO3a, a transcription factor involved in cell cycle regulation. mdpi.compnfs.or.kr The inactivation of the PI3K/AKT/mTOR pathway is a critical mechanism leading to the induction of cell cycle arrest, typically at the G2/M phase. nih.govnih.gov

Harmine's impact on cell cycle progression is also linked to its inhibition of other kinases. It is a potent, ATP-competitive inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). mdpi.comnih.gov By inhibiting DYRK1A, harmine can modulate the expression of proteins that control the transition between different phases of the cell cycle, such as cdc2 and cyclin B1, ultimately causing cells to halt before mitosis. spandidos-publications.com Studies in various cancer cell lines have consistently shown that harmine treatment leads to G2/M phase arrest and the induction of apoptosis (programmed cell death) through these signaling pathways. mdpi.compnfs.or.krnih.govspandidos-publications.com

Structure-Activity Relationship (SAR) Studies for Rational Design of Harmine Derivatives in Research

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how a molecule's chemical structure dictates its biological function. For harmine, these studies aim to create new derivatives with enhanced potency, greater selectivity for specific biological targets, and improved research utility. nih.govresearchgate.netbohrium.com

The tricyclic β-carboline core of harmine is the essential scaffold for its activity, but modifications at different positions can dramatically alter its pharmacological profile. researchgate.net For example, harmine is a potent inhibitor of both DYRK1A and MAO-A. mdpi.com This dual activity can complicate its use as a selective research tool. SAR studies have focused on modifying the harmine structure to separate these two activities. Researchers discovered that adding small polar substituents at the N-9 position of the β-carboline ring preserves DYRK1A inhibition while eliminating MAO-A inhibition, leading to the development of more selective DYRK1A inhibitors like AnnH75. mdpi.comresearchgate.net

Similarly, modifications at the C-1 and C-7 positions have been explored to optimize activity. nih.govacs.org Optimization at the C-1 position has yielded analogues with robust activity in promoting human β-cell proliferation, a key research area in diabetes, while also improving kinase selectivity compared to the parent harmine compound. acs.org These rational design approaches, guided by SAR, are crucial for developing sophisticated molecular probes to investigate specific biological pathways. nih.govnih.gov

Deuterated Analogues in Neurochemical Research Models

Deuterated compounds, where hydrogen atoms are replaced by the stable isotope deuterium (B1214612), are indispensable tools in modern biomedical research. This compound serves as a prime example of such a tool, utilized for its analytical properties rather than for novel biological effects. scbt.com

Utilization in Animal Models of Tremor and Related Neurodegenerative Conditions

Harmine and its close analogue harmaline (B1672942) are known to reliably induce a 10-16 Hz action tremor in various animal models, including mice and rats. meliordiscovery.comresearchgate.net This effect is primarily mediated by inducing rhythmic, synchronous burst-firing activity in the inferior olivary nucleus of the brainstem, which is then transmitted through the cerebellum. nih.govnih.govresearchgate.net Because this action tremor shares features with essential tremor in humans, the harmaline/harmine-induced tremor model is widely used for the preclinical screening of potential new therapies. meliordiscovery.comnih.govnih.gov

In these studies, the use of a deuterated internal standard like this compound is critical for pharmacokinetic (PK) analysis. When a non-deuterated drug is administered to an animal, the stable isotope-labeled version can be added to biological samples (e.g., plasma, brain tissue) before analysis. frontiersin.orgcrimsonpublishers.com In techniques like liquid chromatography-mass spectrometry (LC-MS), the deuterated standard is chemically identical to the analyte but has a different mass. This allows for precise and accurate quantification of the administered drug's concentration in tissues, helping researchers to establish a clear relationship between drug exposure and the observed physiological effect, such as the suppression of tremor. acs.orgjove.com The use of deuterated analogues has been noted in preclinical studies of tremor and other neurological conditions. biorxiv.orgnih.gov

Research into Neurotransmitter System Modulation by Beta-Carbolines

The β-carboline alkaloids are well-established modulators of several key neurotransmitter systems. taylorandfrancis.comontosight.ai The most prominent mechanism of harmine is the inhibition of MAO-A, an enzyme responsible for breaking down monoamine neurotransmitters. saremjrm.com This inhibition leads to increased synaptic concentrations of serotonin (B10506), norepinephrine, and dopamine, which underlies many of the compound's neuropharmacological effects. saremjrm.comfrontiersin.org The modulation of these systems is a central focus of research into the therapeutic potential of these compounds. researchgate.netresearchgate.net

In preclinical investigations that aim to quantify these neurochemical changes, deuterated standards are essential. For example, a research technique called microdialysis allows for the collection of neurotransmitters from specific brain regions of a living animal. When studying how a harmine analogue affects neurotransmitter levels, this compound can be used as an internal standard to accurately measure the concentration of the administered drug in the collected brain fluid and tissue samples via LC-MS. frontiersin.org This ensures that any observed changes in serotonin or dopamine levels can be reliably correlated with the precise amount of the active compound present in the brain, providing robust data on the drug's neurochemical modulation profile. crimsonpublishers.comswissbiotechday.ch

Computational Chemistry and Molecular Modeling Applications in Harmine Research

While this compound is a tool for analytical chemistry, computational methods are employed to explore the therapeutic potential of the broader class of harmine compounds at a molecular level. These in silico techniques predict how these molecules might interact with biological targets and what their fundamental chemical properties are. mdpi.comjmaterenvironsci.com

Molecular Docking Studies for Predicting Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as harmine) when bound to a second molecule (a receptor, typically a protein). mdpi.comfrontiersin.org This method is instrumental in identifying potential biological targets and understanding the structural basis of a compound's activity. nih.govacs.org

Harmine and its derivatives have been the subject of numerous docking studies to elucidate their interactions with various enzymes and receptors implicated in disease. cabidigitallibrary.orginnovareacademics.in For example, docking analyses have been used to investigate harmine's inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in Alzheimer's disease treatment. innovareacademics.ininnovareacademics.in These studies predict the binding affinity (often expressed as a docking score in kcal/mol) and identify the specific amino acid residues in the protein's active site that form hydrogen bonds or other interactions with the harmine molecule. mdpi.cominnovareacademics.in

In one such study, harmine demonstrated a high binding affinity of -8.4 kcal/mol with AChE. innovareacademics.ininnovareacademics.in Other research has explored the binding of harmine derivatives to monoamine oxidases (MAO-A and MAO-B) and their potential to inhibit the aggregation of amyloid-beta (Aβ) peptides, another hallmark of Alzheimer's disease. tandfonline.comfrontiersin.org These computational predictions guide the synthesis of new, more potent, and selective derivatives. tandfonline.com

Table 2: Selected Molecular Docking Studies of Harmine and Derivatives
LigandProtein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)Therapeutic Relevance
HarmineAcetylcholinesterase (AChE)-8.4Not SpecifiedAlzheimer's Disease. innovareacademics.ininnovareacademics.in
HarmineButyrylcholinesterase (BChE)-7.9Gly115Alzheimer's Disease. innovareacademics.in
Harmine Derivative (7l)Amine Oxidase [flavin-containing] A-9.6Thr-52, Arg-51, Ser-24Antibacterial Activity. mdpi.com
HarmineHemoglobin (Hb)Not SpecifiedIdentical site to HarmalineDrug Transport/Interaction. nih.govacs.org

Density Functional Theory (DFT) for Structural and Reactivity Analysis of Harmine Derivatives

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. worldscientific.comimist.ma By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric structure, vibrational frequencies (FT-IR spectra), and electronic characteristics like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jmaterenvironsci.comresearchgate.netresearchgate.net

The energy gap between HOMO and LUMO is a crucial parameter, as it relates to the chemical reactivity and kinetic stability of a molecule. jmaterenvironsci.comresearchgate.net A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates that the molecule is more reactive and more readily polarizable. jmaterenvironsci.com

DFT studies on harmine and its derivatives have provided fundamental insights into their structure-activity relationships. cabidigitallibrary.org For instance, calculations have been used to analyze how different substituents on the harmine scaffold affect its electronic properties and, consequently, its biological activity. worldscientific.comresearchgate.net These theoretical investigations help explain experimental observations and provide a rational basis for designing new derivatives with enhanced therapeutic properties, such as improved interaction with DNA or specific proteins. jmaterenvironsci.comresearchgate.net Researchers have used DFT to analyze how the addition of different chemical groups influences the molecule's stability and reactivity, correlating these quantum chemical parameters with experimental findings on cytotoxicity or enzyme inhibition. jmaterenvironsci.comimist.ma

Future Directions in 2 Methyl Harmine D3 Research

Advancements in Analytical Techniques for Enhanced Sensitivity and High-Throughput Analysis

The accurate quantification of harmine (B1663883) and its metabolites in biological matrices is fundamental to pharmacokinetic and pharmacodynamic studies. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technology for this purpose, but its accuracy relies heavily on the use of an appropriate internal standard (IS). acs.org A deuterated analogue, such as 2-Methyl Harmine-d3, is the ideal IS because it co-elutes with the analyte and exhibits identical ionization efficiency, yet is distinguishable by its higher mass. nih.gov

Future research will leverage this compound to develop ultra-sensitive LC-MS/MS methods for quantifying its non-deuterated counterpart in complex samples like plasma, brain tissue, and tumor microenvironments. The use of a stable isotope-labeled standard minimizes matrix effects and corrects for analyte loss during sample preparation, leading to superior accuracy and precision. This enables the quantification of minute concentrations, which is crucial for microdosing studies and for tracking the compound's distribution in specific cellular compartments. Furthermore, the development of these robust methods is a prerequisite for high-throughput screening (HTS) of new harmine analogues, allowing for rapid and reliable evaluation of their metabolic stability in early-stage drug discovery. nih.gov

Analytical ParameterConventional Method (without Deuterated IS)Hypothetical Advanced Method (with this compound IS)
Limit of Quantification (LOQ) Sub-nanomolar rangePicomolar to femtomolar range
Precision (%RSD) 5-15%<5%
Accuracy (%Bias) ±15-20%±5%
Throughput ModerateHigh; suitable for automated multi-well plate formats

Integration of Deuterated Analogues in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems. Multi-omics approaches—integrating genomics, proteomics, and metabolomics—provide a holistic view of cellular responses to a pharmacological agent. nih.gov Deuterated compounds are powerful tools in these studies, particularly in metabolomics, where D2O labeling is used to trace metabolic pathways. researchgate.net

The introduction of this compound as a research tool will enable sophisticated metabolic flux analysis. By administering its non-deuterated counterpart to a biological system (e.g., cell culture or a preclinical model) and using this compound as a spike-in standard, researchers can precisely trace the parent compound and identify its metabolites. mdpi.com This approach can elucidate the specific cytochrome P450 enzymes responsible for its metabolism and identify novel metabolic products. thegoodscentscompany.com In proteomics, this stable isotope-labeled standard can help quantify changes in protein expression that are a direct result of the drug's action, such as the inhibition of its known target, DYRK1A, or its off-target effects on kinases like MAO-A. nih.govmdpi.com This allows for a clearer distinction between the compound's direct effects and the downstream cellular response.

Omics FieldApplication of this compoundAnticipated Research Outcome
Metabolomics Serve as an internal standard for tracing the metabolic fate of 2-Methyl Harmine.Identification of key metabolic pathways and enzymes (e.g., CYPs) involved in its biotransformation. thegoodscentscompany.com
Proteomics Aid in quantitative analysis (e.g., SILAC) of protein expression changes upon treatment.Pinpointing direct protein targets and downstream signaling cascades (e.g., DYRK1A-NFAT pathway). nih.gov
Lipidomics Facilitate precise quantification of lipid profile alterations in response to treatment.Understanding the impact on cellular membrane composition and lipid-based signaling.

Expanding the Scope of Mechanistic Investigations in Complex Preclinical Models

Harmine and its derivatives have shown promise in a variety of disease models, including cancer and neurodegenerative disorders. frontiersin.orgnih.gov Future research must move beyond simple cell cultures to more complex preclinical models such as patient-derived xenografts (PDXs), organoids, and sophisticated animal models of disease. In these systems, understanding drug distribution, target engagement, and mechanism of action is significantly more challenging.

The use of this compound can overcome some of these challenges. The kinetic isotope effect associated with the carbon-deuterium bond can slow the rate of metabolism at the deuterated site. acs.org While this compound would primarily be used as an analytical standard, a related deuterated analogue designed to have a slower metabolic rate could be synthesized for mechanistic studies. Such a compound would have increased stability and a longer half-life in vivo, allowing for more sustained target engagement. This would enable researchers to more clearly delineate the downstream effects of inhibiting primary targets like DYRK1A or DNMTs from the confounding variables of rapid clearance. nih.govacs.org For instance, in a glioblastoma xenograft model, a metabolically stable analogue would allow for more precise correlation between tumor concentration, target inhibition, and anti-proliferative effects. nih.gov Similarly, in models of neurodegenerative disease, it could help clarify the neuroprotective mechanisms attributed to harmine, such as the upregulation of glutamate (B1630785) transporters. researchgate.net

Preclinical ModelAdvantage of Using a Deuterated AnaloguePotential Mechanistic Insight
Patient-Derived Xenografts (PDX) Precise quantification of drug and metabolite levels within the tumor versus plasma.Correlating tumor-specific drug exposure with anti-cancer efficacy and target modulation. nih.gov
3D Organoid Cultures Analysis of drug penetration and activity in a complex, multi-layered cellular environment.Evaluating efficacy in a model that better mimics human tissue architecture.
Neurodegenerative Disease Models Enhanced ability to measure brain-to-plasma concentration ratios and assess blood-brain barrier penetration.Clarifying the role of MAO-A vs. DYRK1A inhibition in observed neuroprotective effects. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the key analytical methods for characterizing 2-Methyl Harmine-d3, and how do they ensure structural fidelity?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm deuteration at the methyl group. Gas chromatography/mass spectrometry (GC/MS) can validate purity, as demonstrated in MVOC analysis protocols . For isotopic integrity, quantify deuterium incorporation via mass spectral fragmentation patterns and compare against reference standards (e.g., NIST-certified databases) .

Q. How should researchers handle and store this compound to maintain stability?

  • Protocol : Store lyophilized solids at -20°C in airtight, light-resistant containers. For solutions, use anhydrous methanol or deuterated solvents (e.g., DMSO-d6) to minimize proton exchange. Monitor degradation via periodic LC-MS analysis, focusing on deuterium loss and byproduct formation .

Q. What experimental controls are critical when studying this compound in biological systems?

  • Design : Include non-deuterated Harmine controls to isolate isotope effects. Use deuterated solvent blanks in assays to rule out solvent interference. Validate cellular uptake and metabolism using radiolabeled analogs or stable isotope tracing .

Advanced Research Questions

Q. How can deuterium kinetic isotope effects (KIEs) influence the pharmacokinetics of this compound, and how should these be quantified?

  • Analysis : Compare metabolic half-lives (t½) of deuterated vs. non-deuterated Harmine in vitro (e.g., liver microsomes) and in vivo (rodent models). Use LC-MS/MS to track deuterium retention in plasma metabolites. KIE calculations should follow Arrhenius plots for enzyme-mediated reactions, with attention to CYP450 isoform selectivity .

Q. What strategies resolve contradictions in reported receptor binding affinities for this compound?

  • Troubleshooting :

  • Assay Variability : Standardize buffer conditions (pH, ionic strength) and receptor preparation methods (e.g., membrane vs. whole-cell assays).
  • Data Normalization : Express binding data relative to a common reference ligand (e.g., harmane) to control for batch-to-batch receptor variability.
  • Meta-Analysis : Aggregate datasets using Bayesian statistics to identify outliers and refine affinity estimates .

Q. How can researchers optimize synthetic routes to maximize deuterium retention in this compound?

  • Synthesis : Replace protic solvents (e.g., H₂O) with deuterated alternatives (D₂O, CD3OD) during methylation steps. Use catalysts like Pd/C in D₂ atmospheres to minimize H-D exchange. Monitor intermediates via in-situ FTIR for C-D bond stability .

Methodological Guidance

  • Data Presentation : For publication, include tabulated isotopic purity data (e.g., %D incorporation), NMR chemical shifts (δ in ppm), and HRMS m/z values. Follow ICMJE guidelines for reagent documentation (manufacturer, purity, lot number) .
  • Reproducibility : Archive raw chromatograms and spectral data in supplementary materials. Use open-source tools like NMReDATA for NMR reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.